4-Iodo-2,3-dihydro-1H-indene
Overview
Description
4-Iodo-2,3-dihydro-1H-indene is an organic compound with the molecular formula C9H9I It is a derivative of indene, featuring an iodine atom at the 4-position of the indene ring system
Mechanism of Action
Target of Action
It is known that indole derivatives, which include 4-iodo-2,3-dihydro-1h-indene, play a significant role in cell biology . They bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Mode of Action
Indole derivatives are known to exhibit various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that this compound may interact with its targets in a way that modulates these biological processes.
Biochemical Pathways
Given the broad spectrum of biological activities exhibited by indole derivatives , it can be inferred that this compound may influence a variety of biochemical pathways.
Pharmacokinetics
It is known that the compound has low gastrointestinal absorption and is a cyp1a2 and cyp2d6 inhibitor . These properties can impact the bioavailability of this compound.
Result of Action
Given the wide range of biological activities associated with indole derivatives , it can be inferred that the compound may have diverse molecular and cellular effects.
Action Environment
It is known that the compound should be stored in a refrigerator , suggesting that temperature may affect its stability.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Iodo-2,3-dihydro-1H-indene typically involves the iodination of 2,3-dihydro-1H-indene. One common method is the electrophilic aromatic substitution reaction, where iodine (I2) is used in the presence of a catalyst such as iodine monochloride (ICl) or iodine trifluoride (IF3). The reaction is usually carried out in an inert solvent like dichloromethane (DCM) at a controlled temperature to ensure selective iodination at the desired position.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. Additionally, purification techniques such as recrystallization or column chromatography may be employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: 4-Iodo-2,3-dihydro-1H-indene can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2) can be used to oxidize the compound, typically under acidic conditions.
Reduction: Reduction reactions can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as alkyl halides or amines, often in the presence of a base.
Major Products Formed:
Oxidation: The oxidation of this compound can yield various oxidized products, including carboxylic acids and ketones.
Reduction: Reduction reactions can produce reduced derivatives, such as alcohols or amines.
Substitution: Substitution reactions can lead to the formation of substituted indenes with different functional groups.
Scientific Research Applications
4-Iodo-2,3-dihydro-1H-indene has several scientific research applications across various fields:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used as a probe in biological studies to investigate enzyme mechanisms and interactions with biomolecules.
Industry: this compound can be utilized in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
4-Methyl-2,3-dihydro-1H-indene
4-Chloro-2,3-dihydro-1H-indene
4-Bromo-2,3-dihydro-1H-indene
Properties
IUPAC Name |
4-iodo-2,3-dihydro-1H-indene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9I/c10-9-6-2-4-7-3-1-5-8(7)9/h2,4,6H,1,3,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSVHXIIGNMLZCM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C(=CC=C2)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60720595 | |
Record name | 4-Iodo-2,3-dihydro-1H-indene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60720595 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1285718-21-9 | |
Record name | 4-Iodo-2,3-dihydro-1H-indene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60720595 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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